![molecular formula C13H14ClNO5 B2689774 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate CAS No. 866136-98-3](/img/structure/B2689774.png)
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate
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Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a synthetic compound that is chemically similar to both amphetamines and hallucinogens. It is commonly referred to as ecstasy or molly and is often used recreationally for its euphoric and empathogenic effects. However, recent research has shown that MDMA may have potential therapeutic applications in the treatment of various mental health disorders.
Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
One application involves the derivatisation of amino acids for fluorescence in biological assays. A study detailed the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids, producing derivatives that exhibit strong fluorescence. This approach is valuable for biological assays due to the derivatives’ strong fluorescence in ethanol and water at physiological pH, along with good quantum yields, making them preferable for such applications (Frade et al., 2007).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. A benzoxazin derivative, synthesized under mild conditions, was investigated for its inhibitory action against the corrosion of carbon steel in acidic solutions. The study found that the compound is a good corrosion inhibitor, with its efficiency increasing with concentration (Hachama et al., 2016).
Antimicrobial and Cytotoxic Activity
Compounds related to "Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate" have been explored for their antimicrobial and cytotoxic activities. A series of novel azetidine-2-one derivatives of 1H-benzimidazole exhibited significant antibacterial and cytotoxic properties in vitro, showcasing potential pharmaceutical applications (Noolvi et al., 2014).
Asymmetric Biocatalysis
In the field of asymmetric biocatalysis, a study used β-amino acids, widely utilized in drug research, to explore the biocatalytic preparation of enantiopure compounds. S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, was synthesized using a chiral catalysis method, demonstrating the potential of biocatalysis in producing pharmaceutical intermediates (Li et al., 2013).
properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-18-13(17)5-9(15-12(16)6-14)8-2-3-10-11(4-8)20-7-19-10/h2-4,9H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNQAGHZVASALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate |
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